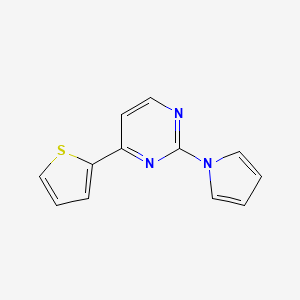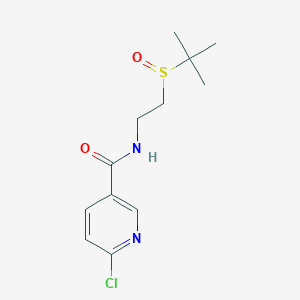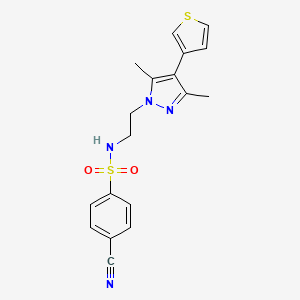
1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone, is a chlorinated aromatic ketone with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures, as seen in the synthesis of enantiomerically pure diarylethanes, which includes a key step of resolution by crystallization . Similarly, the preparation of a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones involves the reaction of a chloromethyl precursor with alcohols . These methods suggest that the synthesis of this compound could potentially be achieved through analogous strategies, possibly involving chlorination, hydroxylation, and acylation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and computational methods. For instance, the vibrational spectra and molecular docking studies of a pyrazole derivative provide insights into the electronic properties and potential biological activity . X-ray crystallography has been used to determine the absolute configurations of enantiomerically pure compounds . These techniques could be applied to this compound to elucidate its structure and stereochemistry.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various contexts. For example, the condensation of a chlorophenyl ethanone with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, yielding isoflavones and other heterocycles . This suggests that this compound could also undergo condensation reactions to form diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using different techniques. The crystal structure of a hydroxyphenyl ethanone derivative revealed intramolecular hydrogen bonding and (\pi-\pi) stacking interactions, which are crucial for the stability of the crystal lattice . The polymorphism and phase transitions of another derivative have been studied through crystallography, thermal analysis, and Raman spectroscopy . These studies provide a foundation for understanding the potential physical and chemical properties of this compound, such as its melting point, solubility, and crystalline behavior.
科学的研究の応用
Chemical Synthesis and Characterization
1-(3-Chloro-4-hydroxy-5-methylphenyl)ethanone and its analogs have been synthesized and characterized in various studies. For instance, Khan et al. (2003) identified a new compound from the stem bark of Lamprothamnus zanguebaricus, similar in structure to the subject compound, which was established through spectroscopic methods (Khan, Rutaihwa, & Mhehe, 2003). Additionally, Sherekar et al. (2022) synthesized a chloro-hydroxynaphthalene-derived compound, highlighting the versatile chemical synthesis routes for related compounds (Sherekar, Padole, & Kakade, 2022).
Biological and Pharmacological Properties
Several studies have explored the biological and pharmacological properties of compounds structurally similar to this compound. For example, Akamanchi et al. (1999) found that certain derivatives, including 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone, exhibited significant platelet aggregation inhibitory activity (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999). Similarly, Satya et al. (2022) conducted a study on the antimicrobial properties of Ethanone 1-(2-hydroxy-5-methyl phenyl), showing its potential in combating Staphylococcus aureus (Satya, S. B. V., & Aiswariya, 2022).
Analytical and Crystallographic Studies
Crystallographic and analytical studies have been conducted on compounds related to this compound. For example, Hauteville et al. (1999) investigated the crystallography of 1-(2,4,6-trihydroxy-3-methylphenyl)ethanone, providing insights into the structural aspects of such compounds (Hauteville, Stomberg, & Duclos, 1999). Additionally, Majumdar (2016) conducted a comprehensive theoretical and experimental survey on the crystal structure of a compound similar to the subject compound, using DFT computational methods (Majumdar, 2016).
特性
IUPAC Name |
1-(3-chloro-4-hydroxy-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)4-8(10)9(5)12/h3-4,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKKDDJIRZNSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![15-Methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B2503702.png)

![[(2-Bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2503705.png)




![4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2503711.png)


![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2503717.png)

![4-[6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2503720.png)
![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)